Perthane
Overview
Description
Perthane, also known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is a chemical compound with the molecular formula C18H20Cl2. It is a crystalline solid with a melting point of approximately 56°C. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perthane can be synthesized through the reaction of 4-ethylbenzyl chloride with chloral in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Perthane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding hydrocarbons.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Perthane involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Similar structure but with chlorine atoms on the phenyl rings.
1,1-dichloro-2,2-bis(4-methylphenyl)ethane (Methoxychlor): Similar structure but with methyl groups on the phenyl rings.
Uniqueness
Perthane is unique due to the presence of ethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2,2-dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2/c1-3-13-5-9-15(10-6-13)17(18(19)20)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMDFTQOJHFVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2 | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020589 | |
Record name | p,p'-Ethyl-DDD | |
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Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals when pure. Technical grade a light yellow waxy solid. (NTP, 1992), Solid; [HSDB] Technical product is light yellow solid; [CAMEO] | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Perthane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6603 | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes on distillation | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PERTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ACETONE, KEROSENE, DIESEL FUEL, Readily soluble in common organic solvents, particularly chlorinated hydrocarbons and aromatics, In water, 0.1 mg/L @ 24 °C | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PERTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000399 [mmHg] | |
Record name | Perthane | |
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URL | https://haz-map.com/Agents/6603 | |
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Color/Form |
CRYSTALS FROM ETHANOL, Crystalline solid | |
CAS No. |
72-56-0 | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Perthane | |
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Record name | Perthane | |
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Record name | p,p'-Ethyl-DDD | |
Source | EPA DSSTox | |
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Record name | 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.714 | |
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Record name | 1,1-DICHLORO-2,2-BIS(4-ETHYLPHENYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | PERTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |
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Melting Point |
140 to 142 °F (pure) (NTP, 1992), 56 °C, A wax. Melting point is greater than or equal to 40 °C. /Technical product/ | |
Record name | P,P'-ETHYL DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PERTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly employed to detect and quantify Perthan in various matrices?
A1: Gas chromatography with an electron capture detector (GC-ECD) has been successfully utilized for the determination of Perthan in textiles []. This method demonstrates good linearity and recovery rates, meeting standard requirements for textile analysis.
Q2: Can you elaborate on the sensitivity and limitations of the GC-ECD method for Perthan analysis?
A2: Research indicates that the limit of detection for Perthan using GC-ECD is 0.05 mg/kg []. This level of sensitivity allows for the detection of Perthan in textiles below the limits set by ecological textile standards such as GB/T 18885-2009 and Oeko-Tex Standard 100.
Q3: Has Perthan been studied in conjunction with other compounds, and if so, what analytical challenges arise?
A3: Research exists exploring the determination of Perthan in the presence of DDT []. This type of analysis presents unique challenges as the analytical methods must be capable of separating and quantifying both compounds accurately.
Q4: Are there methods to synthesize Perthan that incorporate isotopic labeling for research purposes?
A4: Yes, a method has been developed to synthesize ¹⁴C-labeled Perthan []. This approach utilizes ¹⁴C-ethylbenzene and dichloroacetaldehyde diethyl acetal in the presence of concentrated sulfuric acid, achieving a yield of 88%. Isotopically labeled Perthan can be a valuable tool for investigating its metabolic fate and environmental behavior.
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